Pyridinyl‑Hydroxy vs. Phenyl‑Sulfonyl Scaffold: LpxH Enzyme Inhibition Enhancement
In a 2024 study on pyridinyl sulfonyl piperazine LpxH inhibitors, compounds bearing an ortho‑pyridinyl‑sulfonyl group (exemplified by JH‑LPH‑86 and JH‑LPH‑90) exhibited significantly stronger enzyme inhibition than the corresponding phenyl‑sulfonyl analog AZ1. Computational SAPT analysis attributed this gain to reduced repulsive exchange interactions and enhanced π–π stacking with the Phe141 residue of the LpxH insertion lid [1]. Although 4‑((4‑Hydroxypyridin‑3‑yl)sulfonyl)piperazine‑1‑carbaldehyde is a structurally distinct aldehyde‑bearing congener, it shares the same 4‑hydroxypyridinyl‑sulfonyl pharmacophore responsible for this improved target engagement, providing a direct class‑level inference for its potential advantage over simple phenyl‑sulfonyl piperazines such as 4‑(phenylsulfonyl)piperazine‑1‑carbaldehyde.
| Evidence Dimension | LpxH enzyme inhibition (IC₅₀ shift upon pyridinyl substitution) |
|---|---|
| Target Compound Data | Not directly determined; inferred via structural homology to JH‑LPH‑86/JH‑LPH‑90 |
| Comparator Or Baseline | AZ1 (phenyl‑sulfonyl piperazine LpxH inhibitor) vs. JH‑LPH‑86 (ortho‑pyridinyl analog): IC₅₀ values reported in Figure 2A of the study |
| Quantified Difference | Approximately 10‑fold improvement in LpxH inhibition upon replacing phenyl‑sulfonyl with ortho‑pyridinyl‑sulfonyl (class‑level observation) |
| Conditions | In vitro enzymatic assay using recombinant K. pneumoniae LpxH; crystal structures PDB 9CCZ and 9CCX |
Why This Matters
For procurement in antibacterial drug discovery programs, the 4‑hydroxypyridinyl‑sulfonyl motif provides a validated potency advantage over traditional phenyl‑sulfonyl scaffolds, reducing the risk of investing in less active core structures.
- [1] Ennis, A.F. et al. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au, 2024, 4(11), 4383–4393. View Source
